molecular formula C18H19NO6S B2486681 methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396794-05-0

methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2486681
CAS No.: 1396794-05-0
M. Wt: 377.41
InChI Key: WXAWZJBPKDSPOL-UHFFFAOYSA-N
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Description

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H19NO6S and its molecular weight is 377.41. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

A study by Ukrainets et al. (2014) explored the cyclization reactions involving similar sulfamoyl benzoate compounds, leading to the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research demonstrates the compound's reactivity and potential in synthesizing novel chemical structures with specific functionalities (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).

Photopolymerization and Material Sciences

Guillaneuf et al. (2010) proposed a new alkoxyamine bearing a chromophore group for photoinitiated polymerization, showcasing the versatility of sulfamoyl benzoate derivatives in developing materials that respond to light. Such compounds can drastically alter photophysical properties, offering applications in creating light-responsive polymers (Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J., 2010).

Photochromic Polymers

Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibit trans-cis isomerization under light, indicating potential applications in smart coatings and optical storage devices (Ortyl, E., Janik, R., & Kucharski, S., 2002).

Nanofiltration Membrane Development

Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment, showcasing the applicability of sulfonamide compounds in environmental applications. The introduction of sulfonic acid groups significantly enhances water permeation and dye rejection, highlighting the role of such compounds in advancing separation technologies (Liu, Yang, Zhang, Shuling, Zhou, Zheng, Ren, Jiannan, Geng, Z., Luan, Jiashuang, & Wang, Guibin, 2012).

Organic Chemistry and Synthesis Optimization

Xu et al. (2018) optimized the synthesis process for a similar sulfonamide compound, highlighting the efficiency improvements in reaction conditions. This study underscores the importance of such compounds in pharmaceutical synthesis and the potential for process optimization in industrial applications (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWZJBPKDSPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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